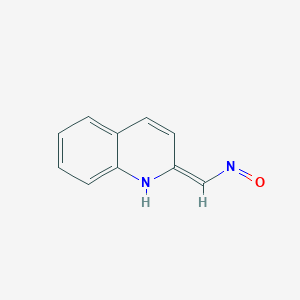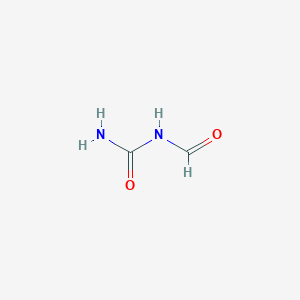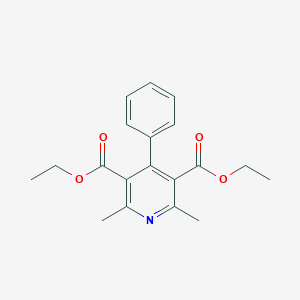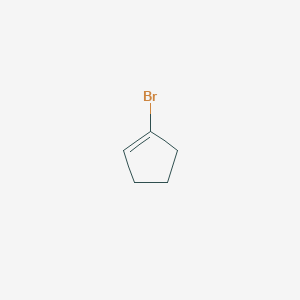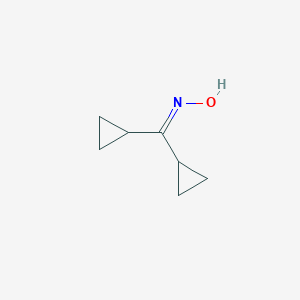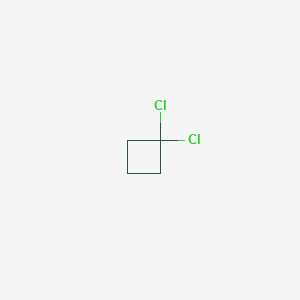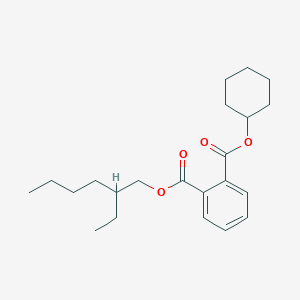
Cyclohexyl 2-ethylhexyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-ethylhexyl phthalate (CEHP) is a chemical compound that belongs to the family of phthalates. It is used as a plasticizer in the production of various products such as polyvinyl chloride (PVC) plastics, adhesives, and coatings. CEHP is a colorless and odorless liquid that has a low volatility and is highly stable. The compound has gained significant attention in scientific research due to its potential health effects on humans and the environment.
Wirkmechanismus
Cyclohexyl 2-ethylhexyl phthalate exerts its effects by binding to the androgen receptor, which is responsible for regulating the development and function of male reproductive organs. The compound has been found to have anti-androgenic properties, which can interfere with the normal functioning of the receptor and disrupt the hormonal balance in the body.
Biochemische Und Physiologische Effekte
Cyclohexyl 2-ethylhexyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have found that exposure to the compound can lead to alterations in gene expression, oxidative stress, and inflammation. The compound has also been found to affect lipid metabolism, glucose homeostasis, and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexyl 2-ethylhexyl phthalate is widely used in laboratory experiments as a model compound for studying the effects of phthalates on biological systems. The compound has several advantages, including its stability, low volatility, and ease of handling. However, one of the limitations of using Cyclohexyl 2-ethylhexyl phthalate in experiments is that it may not accurately represent the effects of other phthalates, which have different chemical structures and properties.
Zukünftige Richtungen
There are several future directions for research on Cyclohexyl 2-ethylhexyl phthalate and other phthalates. One area of focus is on the development of alternative plasticizers that are less harmful to human health and the environment. Another area of research is on the mechanisms of action of phthalates and their effects on different biological systems. Additionally, there is a need for more studies on the long-term health effects of exposure to phthalates, particularly in vulnerable populations such as pregnant women and children. Finally, research is needed to develop effective strategies for reducing exposure to phthalates in the environment and in consumer products.
Synthesemethoden
Cyclohexyl 2-ethylhexyl phthalate is synthesized by the reaction of 2-ethylhexanol and cyclohexanecarboxylic acid in the presence of a catalyst. The process involves the esterification of the carboxylic acid with the alcohol to form the phthalate ester.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-ethylhexyl phthalate has been extensively studied for its potential health effects on humans and wildlife. The compound has been found to have endocrine-disrupting properties, which can affect the hormonal balance in the body. Studies have shown that exposure to phthalates, including Cyclohexyl 2-ethylhexyl phthalate, can lead to reproductive and developmental abnormalities, such as reduced sperm count, testicular atrophy, and feminization of male offspring.
Eigenschaften
CAS-Nummer |
1169-98-8 |
|---|---|
Produktname |
Cyclohexyl 2-ethylhexyl phthalate |
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-O-cyclohexyl 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3 |
InChI-Schlüssel |
GULVUHANCCJWSS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Andere CAS-Nummern |
1169-98-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



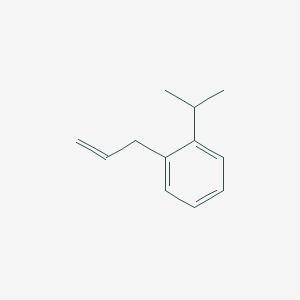
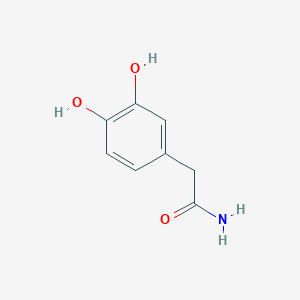
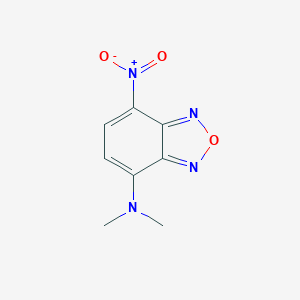
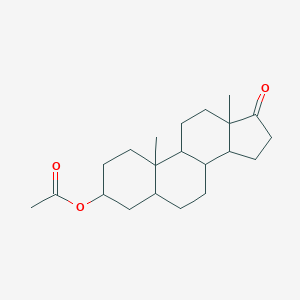
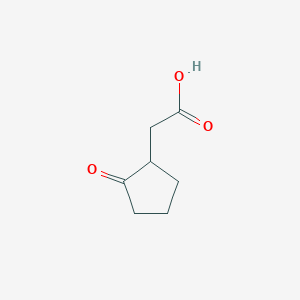
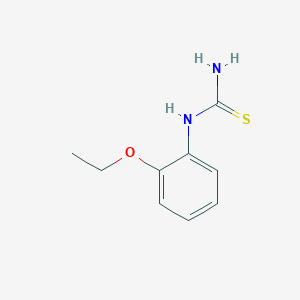

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
